molecular formula C25H23ClN2O3 B2904802 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide CAS No. 850906-65-9

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide

Cat. No.: B2904802
CAS No.: 850906-65-9
M. Wt: 434.92
InChI Key: QOVCQOZTLPSMQY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and where it is commonly found or used .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative closely related to the specified compound showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, illustrating its potential therapeutic efficacy. The study highlighted its ability to reduce viral load and increase survival rates in infected mice, suggesting a promising avenue for developing treatments against viral encephalitis (Ghosh et al., 2008).

Structural and Inclusion Compound Studies

Research on amide-containing isoquinoline derivatives, similar to the compound , has provided insights into their structural aspects and properties when forming salt and inclusion compounds. These studies offer foundational knowledge on the potential of such compounds for developing advanced materials with specific optical and electronic properties (Karmakar et al., 2007).

Antimalarial Activity

Compounds structurally related to the specified molecule have been explored for their antimalarial activities. Through a systematic synthesis and evaluation process, researchers have identified certain derivatives with promising antimalarial potency, providing a basis for further development of novel antimalarial agents (Werbel et al., 1986).

Antibacterial and Antifungal Activities

The synthesis of novel quinazolines and their evaluation as potential antimicrobial agents have been a significant area of research. These compounds, including those with structural similarities to the specified chemical, have shown effective antibacterial and antifungal activities, highlighting their potential in addressing resistant microbial strains (Desai et al., 2007).

Comparative Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways of related compounds. These findings are crucial for understanding the environmental and health implications of such chemicals, including their potential carcinogenicity and the role of specific cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-17-4-2-5-20(14-17)27-24(29)16-31-23-7-3-6-22-21(23)12-13-28(25(22)30)15-18-8-10-19(26)11-9-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVCQOZTLPSMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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